molecular formula C7H12N2O3 B2616998 Ethyl (5-oxopyrrolidin-3-yl)carbamate CAS No. 1351622-33-7

Ethyl (5-oxopyrrolidin-3-yl)carbamate

Cat. No.: B2616998
CAS No.: 1351622-33-7
M. Wt: 172.184
InChI Key: VIPSZDSVAPDMGG-UHFFFAOYSA-N
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Description

Ethyl (5-oxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and an ethyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (5-oxopyrrolidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-pyrrolidinone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives .

Scientific Research Applications

Ethyl (5-oxopyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • N-ethyl-N-methyl carbamate

Uniqueness

Ethyl (5-oxopyrrolidin-3-yl)carbamate is unique due to its specific structural features, such as the presence of a pyrrolidinone ring and an ethyl carbamate group. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl N-(5-oxopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-2-12-7(11)9-5-3-6(10)8-4-5/h5H,2-4H2,1H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPSZDSVAPDMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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